molecular formula C12H14BrF3O B8199309 1-Bromo-4-(isopentyloxy)-2-(trifluoromethyl)benzene

1-Bromo-4-(isopentyloxy)-2-(trifluoromethyl)benzene

Cat. No.: B8199309
M. Wt: 311.14 g/mol
InChI Key: JNXNVPTXCINULA-UHFFFAOYSA-N
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Description

1-Bromo-4-(isopentyloxy)-2-(trifluoromethyl)benzene is an organic compound characterized by the presence of a bromine atom, an isopentyloxy group, and a trifluoromethyl group attached to a benzene ring

Preparation Methods

The synthesis of 1-Bromo-4-(isopentyloxy)-2-(trifluoromethyl)benzene typically involves multiple steps, starting with the preparation of the benzene ring substituted with the desired functional groups. One common synthetic route includes:

    Bromination: Introduction of a bromine atom to the benzene ring.

    Trifluoromethylation: Addition of a trifluoromethyl group using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.

    Etherification: Attachment of the isopentyloxy group through a nucleophilic substitution reaction, often using an alkoxide intermediate.

Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity.

Chemical Reactions Analysis

1-Bromo-4-(isopentyloxy)-2-(trifluoromethyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF). Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-Bromo-4-(isopentyloxy)-2-(trifluoromethyl)benzene has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.

    Industry: Utilized in the production of advanced materials with specific properties, such as increased stability or reactivity.

Mechanism of Action

The mechanism of action of 1-Bromo-4-(isopentyloxy)-2-(trifluoromethyl)benzene depends on its specific application. In chemical reactions, it acts as a versatile intermediate, participating in various transformations. In biological systems, its effects are mediated through interactions with molecular targets, such as enzymes or receptors, influencing biochemical pathways.

Comparison with Similar Compounds

1-Bromo-4-(isopentyloxy)-2-(trifluoromethyl)benzene can be compared with similar compounds, such as:

    1-Bromo-4-(trifluoromethyl)benzene: Lacks the isopentyloxy group, resulting in different reactivity and applications.

    1-Bromo-4-(isopentyloxy)benzene:

    4-Bromo-2-(trifluoromethyl)anisole: Contains a methoxy group instead of an isopentyloxy group, leading to variations in its reactivity and applications.

Properties

IUPAC Name

1-bromo-4-(3-methylbutoxy)-2-(trifluoromethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrF3O/c1-8(2)5-6-17-9-3-4-11(13)10(7-9)12(14,15)16/h3-4,7-8H,5-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNXNVPTXCINULA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCOC1=CC(=C(C=C1)Br)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrF3O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.14 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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